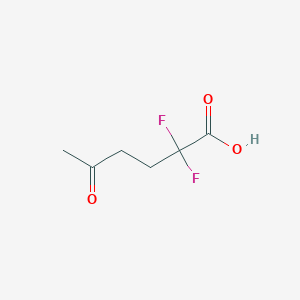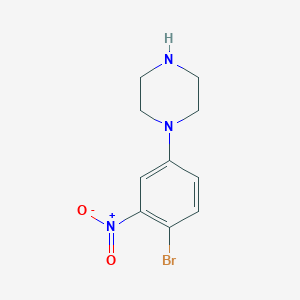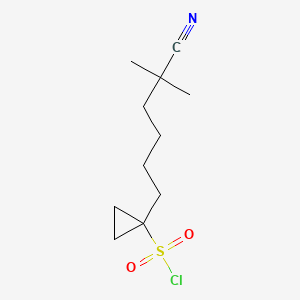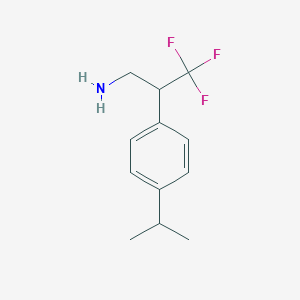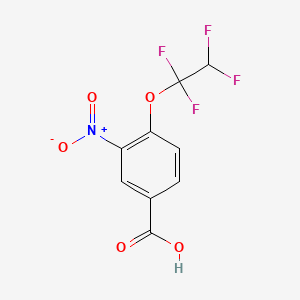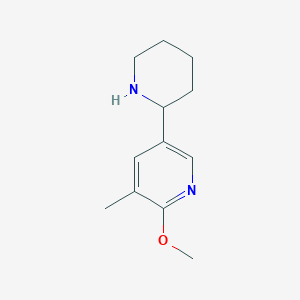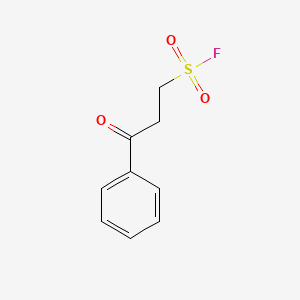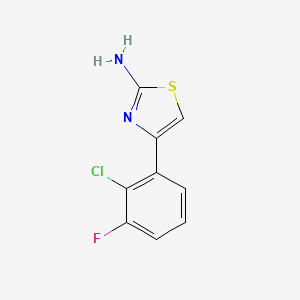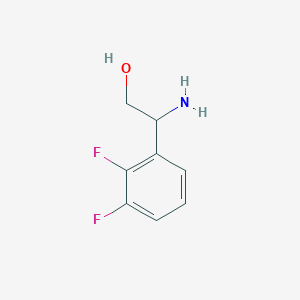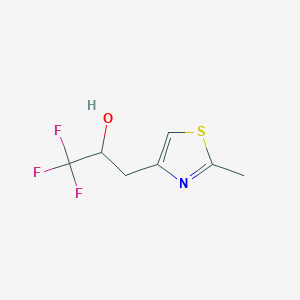
methyl1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a between an alkyne and an azide under copper(I)-catalyzed conditions.
Introduction of the Aminobutyl Group: The aminobutyl group can be introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobutyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminobutyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Aminobutyl)guanidine: Similar in structure but with a guanidine group instead of a triazole ring.
Methylamine derivatives: Compounds with a methylamine group instead of the aminobutyl group.
Uniqueness
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the presence of both the triazole ring and the aminobutyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C8H15ClN4O2 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
methyl 1-(4-aminobutyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-14-8(13)7-6-12(11-10-7)5-3-2-4-9;/h6H,2-5,9H2,1H3;1H |
InChIキー |
OHDXARLRPFVOCK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=N1)CCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


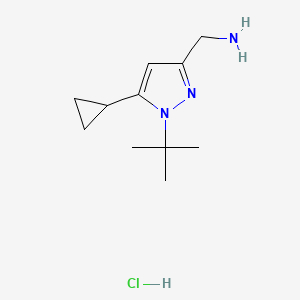
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
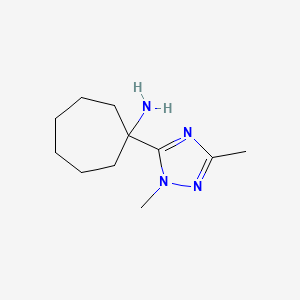
amine](/img/structure/B15310507.png)
